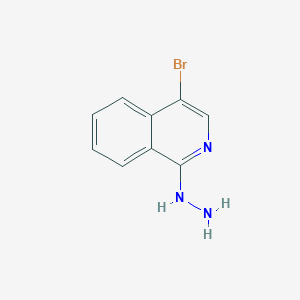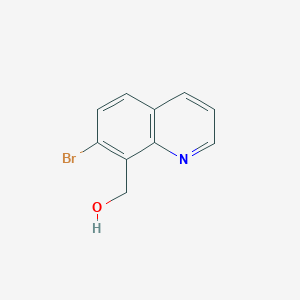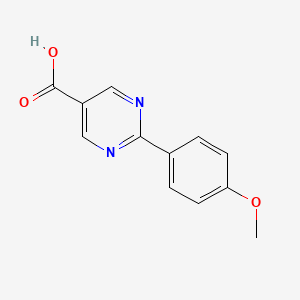
3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Allyl-6-Methoxychinazolin-2,4(1H,3H)-dion umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. 2-Aminobenzamid und Allylbromid.
Reaktionsbedingungen: Die Reaktion wird üblicherweise unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt.
Katalysatoren: Katalysatoren wie Kaliumcarbonat oder Natriumhydrid können verwendet werden, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung von Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Allyl-6-Methoxychinazolin-2,4(1H,3H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Verbindungen in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Chinazolin-2,4-dion-Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten wie antimikrobielle und krebshemmende Eigenschaften untersucht.
Medizin: Auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Allyl-6-Methoxychinazolin-2,4(1H,3H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu gehören:
Molekularziele: Enzyme, Rezeptoren und andere Proteine.
Beteiligte Signalwege: Signaltransduktionswege, Stoffwechselwege und Genexpressionsregulation.
Wirkmechanismus
The mechanism of action of 3-Allyl-6-methoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinazolin: Die Stammverbindung mit einer ähnlichen Struktur.
6-Methoxychinazolin: Ein Derivat mit einer Methoxygruppe an der 6-Position.
3-Allylchinazolin: Ein Derivat mit einer Allylgruppe an der 3-Position.
Einzigartigkeit
3-Allyl-6-Methoxychinazolin-2,4(1H,3H)-dion ist einzigartig aufgrund des Vorhandenseins von sowohl Allyl- als auch Methoxygruppen, die im Vergleich zu anderen Chinazolinderivaten unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
CAS-Nummer |
194715-44-1 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
6-methoxy-3-prop-2-enyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-3-6-14-11(15)9-7-8(17-2)4-5-10(9)13-12(14)16/h3-5,7H,1,6H2,2H3,(H,13,16) |
InChI-Schlüssel |
ZVWSBHJIXDTJHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)N(C2=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Methyl-2,7-diazaspiro[4.4]nonane oxalate](/img/structure/B11875206.png)
![[5-(Acetyloxy)-1H-indol-3-yl]acetic acid](/img/structure/B11875211.png)

